molecular formula C18H18N2O3 B1215845 Aplindore CAS No. 189681-70-7

Aplindore

Número de catálogo B1215845
Número CAS: 189681-70-7
Peso molecular: 310.3 g/mol
Clave InChI: DYJIKHYBKVODAC-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplindore (DAB-452) is a drug that acts as a partial agonist selective for the dopamine receptor D2 . It is being developed by the pharmaceutical company Neurogen as a treatment for Parkinson’s disease and restless legs syndrome .


Molecular Structure Analysis

Aplindore has a molecular formula of C18H18N2O3 and a molar mass of 310.353 g/mol . It belongs to the class of organic compounds known as benzo-1,4-dioxanes, which are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring .


Physical And Chemical Properties Analysis

Aplindore has a density of 1.3±0.1 g/cm3, a boiling point of 511.7±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 85.5±0.3 cm3, a polar surface area of 60 Å2, and a molar volume of 247.1±3.0 cm3 .

Aplicaciones Científicas De Investigación

Pharmacology and Potential Therapeutic Use

Aplindore (DAB-452) has been characterized pharmacologically in cellular models and behavioral studies in rats. It shows high affinity for dopamine D2 and D3 receptors, with lower affinity for D4, serotonin receptors, and the alpha1-adrenoceptor. Its partial agonist activity suggests potential effectiveness in treating dopaminergic-based disorders such as schizophrenia and Parkinson's disease. This is evidenced by its ability to induce contralateral turning in unilaterally 6-hydroxydopamine (6-OHDA) lesioned rats, an effect blocked by the dopamine D2 antagonist raclopride (Heinrich et al., 2006).

Application in Parkinson's Disease Models

In a study involving MPTP-treated common marmosets, a model for Parkinson’s disease, aplindore demonstrated significant improvements in motor deficits. This effect was observable both alone and in combination with l-dopa, a standard treatment for Parkinson's disease. Notably, aplindore induced a dose-dependent reversal of motor disability and an increase in locomotor activity. These findings highlight its potential as an effective treatment component for Parkinson's disease (Jackson et al., 2009).

Safety And Hazards

Aplindore is being developed as a treatment for Parkinson’s disease and restless legs syndrome, and its safety and tolerability are being investigated in clinical trials . As with any drug, it may have potential side effects, and its use should be under the supervision of a healthcare provider.

Direcciones Futuras

Aplindore is currently not listed on the Ligand Pharmaceuticals website due to several programs already partnered with GSK . If this medication were to reach phase III, it could adversely affect Ligand’s portfolio of partnered and unpartnered assets . Therefore, the future directions of Aplindore largely depend on strategic decisions made by the involved pharmaceutical companies.

Propiedades

IUPAC Name

(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12/h1-7,13,19H,8-11H2,(H,20,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJIKHYBKVODAC-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60870185
Record name Aplindore
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aplindore

CAS RN

189681-70-7
Record name Aplindore [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189681707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aplindore
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06620
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aplindore
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60870185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APLINDORE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5O76TA0ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)Cc1c([N+](=O)[O-])ccc2c1OC(CNCc1ccccc1)CO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1Cc2c(ccc3c2OC(CNCc2ccccc2)CO3)N1

Synthesis routes and methods II

Procedure details

The methyl ester from Example 5 (43 mg) was dissolved in 1:1 ethyl acetate/ethanol (10 mL) and filtered through a syringe filter to remove insoluble material. Platinum oxide (35 weight percent) was added and the mixture placed under 50 psi of hydrogen gas on a Parr shaker overnight. TLC analysis with 95:5 CH2Cl2/MeOH showed consumption of starting material with a more polar product having been formed. The mixture was filtered through a 0.5 μm syringe filter, washing with 1:1 EtOAc/EtOH, and the filtrate concentrated under reduced pressure to a pale red-brown glass. The crude material was redissolved in ethanol (20 mL) and 20 μL of concentrated HCl were added. The solution was warmed to 70° C. and allowed to stir overnight. TLC of the reaction mixture (96:4 CH2Cl2/MeOH) showed the formation of a new product with no remaining starting material. The reaction mixture was cooled to ambient temperature and concentrated under reduced pressure to a light orange film. This was chromatographed over silica gel eluting with 96:4 CH2Cl2/MeOH. The title product was isolated in 22% yield.
Name
methyl ester
Quantity
43 mg
Type
reactant
Reaction Step One
Name
ethyl acetate ethanol
Quantity
10 mL
Type
solvent
Reaction Step One
Name
title product
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aplindore
Reactant of Route 2
Reactant of Route 2
Aplindore
Reactant of Route 3
Aplindore
Reactant of Route 4
Reactant of Route 4
Aplindore
Reactant of Route 5
Reactant of Route 5
Aplindore
Reactant of Route 6
Reactant of Route 6
Aplindore

Citations

For This Compound
96
Citations
JN Heinrich, J Brennan, MH Lai, K Sullivan… - European journal of …, 2006 - Elsevier
… In [ 3 H]-spiperone competition binding studies, aplindore … The high potency partial agonist activity of aplindore was … and intrinsic activities of aplindore were lower than dopamine and …
Number of citations: 32 www.sciencedirect.com
MJ Jackson, TH Andree, M Hansard… - Journal of neural …, 2010 - Springer
… However, the effects of aplindore in the most highly predictive model of clinical activity, … actions of aplindore in the MPTP-treated common marmoset. Initially, aplindore was evaluated in …
Number of citations: 15 link.springer.com
H Lin, SGN Saisch, PG Strange - British journal of …, 2006 - Wiley Online Library
… Aripiprazole and aplindore were generous gifts from GSK and Wyeth, respectively. … Representative data for aripiprazole, UH-232 and aplindore in comparison to dopamine are shown …
Number of citations: 29 bpspubs.onlinelibrary.wiley.com
DP Rotella, GR McFarlane, A Greenfield… - Bioorganic & medicinal …, 2009 - Elsevier
… Optically pure benzyl amine 5 (aplindore), lactam 3 and oxazolone 4 were prepared by … SRI fragments were coupled to aplindore and piperazinyl derivatives 3 and 4 by reductive …
Number of citations: 25 www.sciencedirect.com
A Greenfield, AC Mccreary, JP Center… - … & Medicinal Chemistry …, 2009 - academia.edu
… Aplindore-based derivatives provide equal or higher SRI affinity compared to the oxazolone … Aplindore derivatives 22–25, and phenyloxazolone analog 31 showed an acceptable …
Number of citations: 0 www.academia.edu
S De Biase, G Merlino, S Lorenzut… - Expert Opinion on …, 2014 - Taylor & Francis
… night) to the highest achieved aplindore dose, with sequentially increasing … Aplindore achieved statistically significant results versus placebo at all doses tested. In addition, aplindore …
Number of citations: 4 www.tandfonline.com
PG Strange - Targets and Emerging Therapies for …, 2012 - Wiley Online Library
… aplindore appears as an agonist with an intrinsic efficacy … Aplindore exhibits agonist activity in in vivo behavioral models [… substantia nigra This suggests that aplindore may be useful for …
Number of citations: 2 onlinelibrary.wiley.com
J DuToit, C Coetzee, T Grant… - MOVEMENT …, 2009 - WILEY-LISS DIV JOHN WILEY & …
Number of citations: 1
RJ Galante, JR Potoski… - ABSTRACTS …, 2008 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0
Y Liu, K Sprenger, S Stankovic… - JOURNAL OF …, 2009 - SAGE PUBLICATIONS INC 2455 …
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.